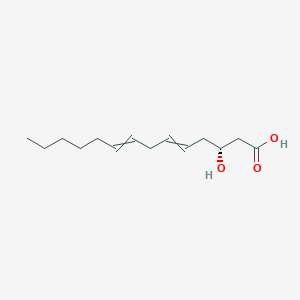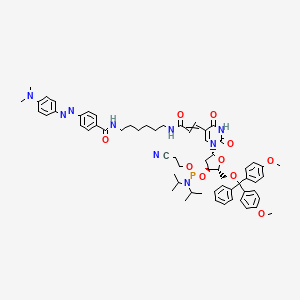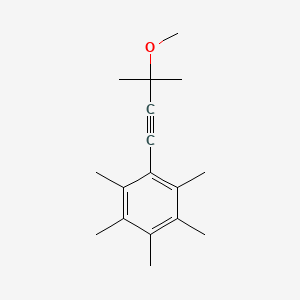
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, characterized by the presence of a dimethylamino group and an iodine atom, exhibits unique chemical properties that make it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of 7-(Dimethylamino)-3H-phenothiazin-3-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is carefully controlled to ensure environmental and economic efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, making it a candidate for studying molecular recognition processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It also interacts with various enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to cross cell membranes, facilitating its intracellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another phenothiazine derivative used as a dye and in medical applications.
Toluidine Blue: Similar in structure and used as a biological stain.
Dimethylmethylene Blue: Used in histology and cytology for staining purposes.
Uniqueness
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials with unique optical properties.
Propriétés
Numéro CAS |
195193-88-5 |
|---|---|
Formule moléculaire |
C14H11IN2OS |
Poids moléculaire |
382.22 g/mol |
Nom IUPAC |
7-(dimethylamino)-4-iodophenothiazin-3-one |
InChI |
InChI=1S/C14H11IN2OS/c1-17(2)8-3-4-9-12(7-8)19-14-10(16-9)5-6-11(18)13(14)15/h3-7H,1-2H3 |
Clé InChI |
PWTHTNNPBKTNMU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)


![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
